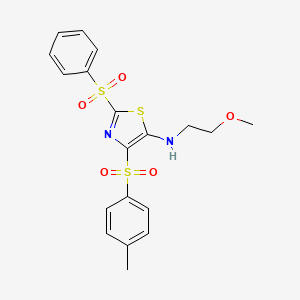
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (AFMBI) is a novel synthetic molecule that has recently been studied for its potential therapeutic applications. AFMBI is a heterocyclic compound derived from indolizine and carboxamide and has an aromatic ring with a fluorine atom attached. It has been studied for its potential to act as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays an important role in the regulation of fatty acid metabolism. In addition, AFMBI has been found to have anti-inflammatory, antioxidant, and anti-cancer activities.
Wissenschaftliche Forschungsanwendungen
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been studied for its potential therapeutic applications in a variety of diseases. It has been found to have anti-inflammatory, antioxidant, and anti-cancer activities. In addition, 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been studied for its potential to inhibit the enzyme acetyl-CoA carboxylase (ACC), which plays an important role in the regulation of fatty acid metabolism.
Wirkmechanismus
The mechanism of action of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is not yet fully understood. However, it is believed that the molecule binds to ACC and inhibits its activity, thus preventing the conversion of acetyl-CoA to malonyl-CoA, which is necessary for fatty acid synthesis. In addition, 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been found to have anti-inflammatory, antioxidant, and anti-cancer activities, which may be due to its ability to inhibit the activity of other enzymes involved in these processes.
Biochemical and Physiological Effects
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been found to inhibit the enzyme acetyl-CoA carboxylase, which plays an important role in the regulation of fatty acid metabolism. In addition, 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been found to have anti-inflammatory, antioxidant, and anti-cancer activities. It has also been found to have a protective effect against oxidative stress, which can lead to cell damage and disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide in lab experiments is its ability to inhibit the enzyme acetyl-CoA carboxylase, which is necessary for fatty acid synthesis. In addition, 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been found to have anti-inflammatory, antioxidant, and anti-cancer activities, which may be useful in the study of these diseases. However, there are some limitations to using 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide in lab experiments. For example, the molecule is not very stable and can degrade over time, which can affect the accuracy of the results. In addition, the effects of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide may vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
The potential therapeutic applications of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide are still being explored, and there are many possible future directions for research. One potential area of research is to investigate the effects of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide on other enzymes involved in fatty acid metabolism, such as fatty acid synthase and fatty acid desaturase. In addition, the anti-inflammatory, antioxidant, and anti-cancer activities of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide could be further studied in order to better understand its potential therapeutic applications. Finally, further research could be conducted to investigate the potential side effects of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide and to develop more efficient and stable methods of synthesizing the molecule.
Synthesemethoden
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide can be synthesized by the condensation of 4-methoxybenzoyl chloride and 3-fluoroaniline in the presence of a base such as pyridine. The reaction is carried out in an inert atmosphere at a temperature of 90-100°C. The product is then purified by column chromatography and crystallized from methanol.
Eigenschaften
IUPAC Name |
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-30-17-10-8-14(9-11-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-6-4-5-15(24)13-16/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBCFEBIWWZYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide](/img/structure/B6523361.png)
![4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523373.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6523389.png)
![4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523391.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523400.png)
![3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523403.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6523407.png)
![4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523411.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6523419.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523424.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6523428.png)


![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523457.png)